(S)-2-(1-Aminoethyl)phenol hydrochloride
Description
Properties
IUPAC Name |
2-[(1S)-1-aminoethyl]phenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-6(9)7-4-2-3-5-8(7)10;/h2-6,10H,9H2,1H3;1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEJZMDAOOGQQP-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
(S)-2-(1-Aminoethyl)phenol hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group, resulting in the corresponding nitro compound.
Reduction: The nitro group can be reduced to an amine, leading to the formation of secondary or tertiary amines.
Substitution Reactions: The hydroxyl group can undergo substitution reactions with various reagents, such as alkyl halides, to form ethers.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include hydrogen gas (H₂) in the presence of a catalyst, and tin chloride (SnCl₂).
Substitution: Alkyl halides and strong bases are often used for substitution reactions.
Condensation: Aldehydes or ketones in the presence of an acid catalyst are used for condensation reactions.
Major Products Formed:
Nitro Compounds: Resulting from the oxidation of the amino group.
Amines: Formed by the reduction of nitro groups.
Ethers: Produced from substitution reactions involving the hydroxyl group.
Schiff Bases: Resulting from condensation reactions with aldehydes or ketones.
Scientific Research Applications
(S)-2-(1-Aminoethyl)phenol hydrochloride: has a wide range of applications in scientific research, including:
Pharmaceutical Synthesis: It is used as a precursor in the synthesis of various pharmaceutical compounds, including antihistamines and anti-inflammatory agents.
Agrochemicals: The compound is utilized in the production of herbicides and insecticides.
Organic Synthesis: It serves as a chiral ligand or organo-catalyst for asymmetric catalysis, enabling the synthesis of enantiopure compounds.
Material Science: It is employed in the development of advanced materials with specific optical and electronic properties.
Mechanism of Action
(S)-2-(1-Aminoethyl)phenol hydrochloride: is often compared with other similar compounds, such as (R)-2-(1-Aminoethyl)phenol hydrochloride and 3-(1-Aminoethyl)phenol hydrochloride . The key differences lie in their stereochemistry and the position of the aminoethyl group on the phenol ring, which can significantly affect their reactivity and applications.
Comparison with Similar Compounds
Phenylpropanolamine Hydrochloride
- Structure: Racemic mixture (±)-2-amino-1-phenyl-1-propanol hydrochloride.
- Molecular Formula: C₉H₁₃NO·HCl (MW: 187.67 g/mol).
- Key Differences: Substitution Pattern: Para-aminoethyl group vs. ortho-substitution in the target compound. Stereochemistry: Racemic vs. enantiomerically pure (S)-form. Pharmacology: Phenylpropanolamine is a well-known decongestant and anorectic agent, acting via α-adrenergic receptor agonism. The (S)-enantiomer of the target compound may exhibit distinct receptor binding due to steric and electronic variations .
(S)-2-Amino-2-(3-Fluoro-2-methylphenyl)ethanol Hydrochloride
- Structure: Ethanolamine backbone with a 3-fluoro-2-methylphenyl group.
- Molecular Formula: C₉H₁₃ClFNO (MW: 205.66 g/mol).
- Key Differences: Backbone: Ethanolamine vs. aminoethylphenol. ethanolamine). Applications: Fluorinated analogs are often explored for CNS-targeted therapies due to improved blood-brain barrier penetration .
(S)-2-Amino-1-(2-Chlorophenyl)ethanol Hydrochloride
- Structure: Ethanolamine with a 2-chlorophenyl group.
- Molecular Formula: C₈H₁₀Cl₂NO (MW: 219.73 g/mol).
- Key Differences: Halogen Substituent: Chlorine’s electron-withdrawing effect increases phenol acidity (pKa ~8–10) compared to unsubstituted analogs. Biological Activity: Chlorinated derivatives often show enhanced receptor affinity due to hydrophobic interactions .
4-(1-Amino-2,2,2-Trifluoroethyl)phenol Hydrochloride
- Structure : Trifluoroethyl group at the para position.
- Molecular Formula: C₈H₉ClF₃NO (MW: 235.6 g/mol).
- Key Differences :
Data Table: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | pKa (Phenol) | LogP | Applications |
|---|---|---|---|---|---|---|
| (S)-2-(1-Aminoethyl)phenol HCl | C₈H₁₁NO₂·HCl | 189.6 | Ortho-phenol, (S)-amine | ~9.5–10.5 | ~1.2 | Chiral synthesis, β-agonist research |
| Phenylpropanolamine HCl | C₉H₁₃NO·HCl | 187.67 | Para-aminoethyl | ~8.5–9.5 | ~0.8 | Decongestant, anorectic agent |
| (S)-2-Amino-2-(3-Fluoro-2-methylphenyl)ethanol HCl | C₉H₁₃ClFNO | 205.66 | 3-Fluoro-2-methylphenyl | ~7.5–8.5 | ~1.8 | CNS drug development |
| (S)-2-Amino-1-(2-Chlorophenyl)ethanol HCl | C₈H₁₀Cl₂NO | 219.73 | 2-Chlorophenyl | ~8.0–9.0 | ~2.0 | Receptor affinity studies |
| 4-(1-Amino-2,2,2-Trifluoroethyl)phenol HCl | C₈H₉ClF₃NO | 235.6 | Para-trifluoroethyl | ~7.0–8.0 | ~2.5 | Metabolic-resistant drug candidates |
Research Findings and Implications
- Stereochemical Impact: The (S)-enantiomer of 2-(1-aminoethyl)phenol HCl likely exhibits higher selectivity for β₂-adrenergic receptors compared to the (R)-form, as seen in related compounds like salbutamol derivatives .
- Substituent Effects : Fluorine or chlorine substituents improve bioavailability but may introduce toxicity risks (e.g., hepatotoxicity in halogenated analogs) .
- Salt Forms: Hydrochloride salts universally enhance aqueous solubility (e.g., phenylpropanolamine HCl solubility: ~50 mg/mL in water), critical for oral or injectable formulations .
Biological Activity
(S)-2-(1-Aminoethyl)phenol hydrochloride is a compound of significant interest in pharmacological and biochemical research due to its diverse biological activities. This article explores its synthesis, mechanism of action, biological effects, and relevant case studies.
1. Chemical Structure and Synthesis
(S)-2-(1-Aminoethyl)phenol hydrochloride is an amino phenol derivative characterized by an aminoethyl side chain attached to a phenolic ring. The hydrochloride form enhances its solubility in water, making it suitable for biological assays.
Synthesis:
The synthesis typically involves the reaction of phenol with an appropriate amine under controlled conditions. The hydrochloride salt is formed by treating the free base with hydrochloric acid.
The mechanism of action for (S)-2-(1-Aminoethyl)phenol hydrochloride involves its interaction with various biological targets, particularly in the modulation of neurotransmitter systems and calcium signaling pathways:
- Neurotransmitter Modulation: The compound has been shown to influence the activity of neurotransmitters, potentially acting as a ligand for receptors involved in neuropharmacological responses.
- Calcium Signaling: Research indicates that derivatives of aminoethyl phenols can modulate store-operated calcium entry (SOCE), impacting cellular calcium dynamics and influencing various physiological processes .
3.1 Antimicrobial Activity
(S)-2-(1-Aminoethyl)phenol hydrochloride exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have reported Minimum Inhibitory Concentration (MIC) values indicating its efficacy:
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Bacillus subtilis | 0.0195 |
These results suggest that the compound could serve as a potential lead in developing new antimicrobial agents .
3.2 Antifungal Activity
In addition to antibacterial effects, (S)-2-(1-Aminoethyl)phenol hydrochloride has shown antifungal activity against various fungal strains, enhancing its profile as a broad-spectrum antimicrobial agent.
4.1 Pharmacological Characterization
A study on the pharmacological characterization of related compounds demonstrated that modifications in the structure of aminoethyl phenols significantly affect their biological activity. In particular, derivatives that retained the amino group while varying the phenolic structure showed enhanced potency against specific cancer cell lines, such as MDA-MB-231 breast cancer cells .
4.2 In Vivo Studies
In vivo studies have indicated that (S)-2-(1-Aminoethyl)phenol hydrochloride can influence behavioral outcomes in animal models, suggesting potential applications in treating psychiatric disorders or neurodegenerative diseases.
5. Conclusion
(S)-2-(1-Aminoethyl)phenol hydrochloride is a versatile compound with significant biological activity across various domains, including antimicrobial and potential therapeutic applications in neuropharmacology. Ongoing research is essential to further elucidate its mechanisms and optimize its application in clinical settings.
Q & A
Q. What are the recommended synthetic routes for (S)-2-(1-Aminoethyl)phenol hydrochloride, and how can enantiomeric purity be ensured?
Methodological Answer:
- Synthesis via Reductive Amination : React phenol derivatives (e.g., 2-hydroxyacetophenone) with chiral amines under catalytic hydrogenation. Use chiral catalysts like Ru-BINAP complexes to achieve high enantiomeric excess (ee) .
- Chiral Resolution : Post-synthesis, employ chiral HPLC (e.g., Chiralpak® AD-H column) with mobile phases containing hexane/isopropanol/trifluoroacetic acid to separate (S)- and (R)-enantiomers .
- Validation : Confirm ee via polarimetry or chiral LC-MS. For hydrochloride salt formation, crystallize the free base with HCl in ethanol/ether mixtures .
Q. How can researchers analyze the purity and structural integrity of (S)-2-(1-Aminoethyl)phenol hydrochloride?
Methodological Answer:
Q. What are the stability considerations for storing (S)-2-(1-Aminoethyl)phenol hydrochloride?
Methodological Answer:
- Storage Conditions : Store at 2–8°C in airtight, light-protected containers. Use desiccants to prevent hygroscopic degradation .
- Stability Testing : Conduct accelerated degradation studies under varying pH (1–13), temperature (40–60°C), and humidity (75% RH). Monitor via HPLC for byproducts like oxidized phenols or racemization .
Advanced Research Questions
Q. How can researchers investigate the biological activity of (S)-2-(1-Aminoethyl)phenol hydrochloride, particularly its receptor interactions?
Methodological Answer:
- Radioligand Binding Assays : Use tritiated or fluorescently labeled analogs to study affinity for adrenergic or serotonin receptors. Compare with tyramine hydrochloride (a structural analog) as a control .
- Functional Assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells expressing target receptors .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS for deamination or hydroxylation metabolites .
Q. What strategies resolve contradictions in reported pharmacological data for this compound?
Methodological Answer:
- Batch Variability Analysis : Compare impurity profiles (e.g., residual solvents, enantiomeric impurities) across commercial batches using GC-MS and chiral HPLC .
- Receptor Subtype Selectivity : Re-evaluate activity across receptor isoforms (e.g., α1A vs. α1B adrenoceptors) to explain divergent efficacy reports .
- Species-Specific Differences : Test in primary cells from multiple species (e.g., human, rat) to identify interspecies variability in metabolism or target expression .
Q. How can the compound’s chiral center influence its pharmacokinetic profile?
Methodological Answer:
- Enantiomer-Specific Pharmacokinetics : Administer (S)- and (R)-enantiomers separately to rodents. Collect plasma/tissue samples over 24h and quantify via chiral LC-MS. Parameters like Cmax and t1/2 may differ due to stereoselective metabolism .
- Protein Binding Studies : Use ultrafiltration or equilibrium dialysis to assess binding differences to albumin/α1-acid glycoprotein between enantiomers .
Q. What synthetic byproducts are common in (S)-2-(1-Aminoethyl)phenol hydrochloride production, and how are they characterized?
Methodological Answer:
- Common Byproducts :
- Characterization Tools :
Methodological Tables
Q. Table 1. Key Analytical Parameters for (S)-2-(1-Aminoethyl)phenol Hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
